molecular formula C12H7Cl2NO3 B6392321 5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid CAS No. 1261905-67-2

5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6392321
CAS No.: 1261905-67-2
M. Wt: 284.09 g/mol
InChI Key: PQAYAWIUFCOBFB-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the sixth position and a dichlorophenyl group at the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichlorophenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 6-bromo-3-hydroxypyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    Hydrolysis: The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(2,4-Dichlorophenyl)-6-oxonicotinic acid.

    Reduction: 5-(2,4-Dichlorophenyl)-6-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-3-hydroxynicotinic acid
  • 5-(2,4-Dichlorophenyl)-6-methoxynicotinic acid
  • 5-(2,4-Dichlorophenyl)-6-aminonicotinic acid

Uniqueness

5-(2,4-Dichlorophenyl)-6-hydroxynicotinic acid is unique due to the specific positioning of the hydroxyl group and the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-7-1-2-8(10(14)4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAYAWIUFCOBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688006
Record name 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-67-2
Record name 5-(2,4-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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